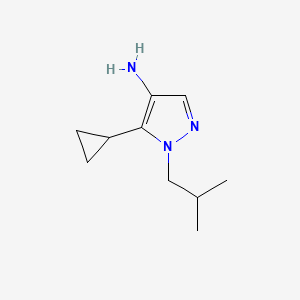

5-cyclopropyl-1-(2-methylpropyl)-1H-pyrazol-4-amine

説明

5-Cyclopropyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a cyclopropyl substituent at position 5, an isobutyl (2-methylpropyl) group at position 1, and a primary amine at position 3. This compound is structurally notable for its compact cyclopropane ring, which imparts steric and electronic effects, and the branched isobutyl chain, which may influence solubility and bioavailability.

特性

IUPAC Name |

5-cyclopropyl-1-(2-methylpropyl)pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-7(2)6-13-10(8-3-4-8)9(11)5-12-13/h5,7-8H,3-4,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZBGPSXHZYSSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=C(C=N1)N)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-1-(2-methylpropyl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 2-methylpropanal to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

化学反応の分析

Types of Reactions

5-cyclopropyl-1-(2-methylpropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazoles, while substitution reactions can produce a variety of functionalized pyrazoles .

科学的研究の応用

5-cyclopropyl-1-(2-methylpropyl)-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

作用機序

The mechanism of action of 5-cyclopropyl-1-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

Comparison with Similar Compounds

The following section compares 5-cyclopropyl-1-(2-methylpropyl)-1H-pyrazol-4-amine with structurally related pyrazole derivatives, focusing on substituent effects, synthesis, and biological activity.

Structural Analogues with Pyrimidine Substitutions

Compound : 2-Chloro-N-(3-cyclopropyl-1H-pyrazol-5-yl)-5-methylpyrimidin-4-amine ()

- Key Features :

- Pyrazole core with a cyclopropyl group (position 3) and a pyrimidine ring (position 5).

- Chlorine and methyl groups on the pyrimidine ring enhance electrophilicity.

- Synthesis : Prepared via nucleophilic substitution between 5-cyclopropyl-1H-pyrazol-3-amine and 2,4-dichloro-5-methylpyrimidine at 80°C for 48 hours (40% yield).

- Relevance : Demonstrates the feasibility of introducing heteroaromatic rings to pyrazole amines, a strategy that could be adapted for the target compound.

Kinase-Inhibiting Benzylpyrazole Derivatives

Compounds : BAY-320 and BAY-524 ()

- Key Features :

- Substituted benzyl groups (e.g., 4-ethoxy-2,6-difluorobenzyl) at position 1 of the pyrazole.

- Methoxy and pyridinyl substituents on adjacent pyrimidine rings.

- Biological Activity: Both compounds inhibit Bub1 kinase, with IC₅₀ values in the nanomolar range.

- Comparison : Unlike the target compound, BAY derivatives prioritize bulky aromatic substituents for kinase binding, whereas the cyclopropyl and isobutyl groups in This compound may favor interactions with hydrophobic enzyme pockets.

Thiadiazole-Fused Pyrazole Analogues

Compound : 5-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine ()

- Key Features :

- Thiadiazole ring fused to the pyrazole core, introducing sulfur for enhanced π-stacking or hydrogen bonding.

- Methyl group at position 1 instead of isobutyl.

Commercial Availability and Stability

- This compound : Listed as discontinued by CymitQuimica (), suggesting challenges in synthesis, stability, or commercial demand.

- Hydrochloride Derivative : 5-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride () is available with 95% purity, indicating salt formation as a strategy to enhance stability or solubility.

Data Table: Structural and Functional Comparison

生物活性

5-Cyclopropyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with cyclopropyl and alkyl substituents. The method often includes the use of solvents such as ethanol and catalysts like acetic acid to promote the reaction. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Notably, it has been studied for its inhibitory effects on various kinases, such as p38 MAP kinase, which plays a crucial role in inflammatory responses and cellular stress signaling. The introduction of the cyclopropyl group enhances hydrogen bonding capabilities, potentially increasing the compound's selectivity and potency against these targets .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : Inhibitors of p38 MAP kinase are known to reduce inflammation in models of arthritis and other inflammatory diseases. The cyclopropyl substitution is believed to improve the pharmacokinetic profile, making it more effective in vivo .

- Anticancer Potential : Pyrazole derivatives have shown promise in cancer treatment due to their ability to interfere with cell signaling pathways that promote tumor growth. The structural modifications in this compound may enhance its efficacy against specific cancer types .

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives similar to this compound:

- Inhibition of p38 MAP Kinase : A study demonstrated that compounds with similar structures effectively inhibited p38 MAP kinase, leading to reduced cytokine production in inflammatory models .

- Antitumor Activity : Another investigation reported that pyrazole derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting a potential therapeutic application in oncology .

Data Table: Biological Activity Comparison

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Optimize solvent polarity (e.g., DCM for reductive amination, DMSO for coupling).

Basic: How is the structural identity and purity of this compound validated?

Answer:

Use a combination of spectroscopic and chromatographic methods :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.2 ppm; pyrazole ring protons at δ 6.5–8.0 ppm) .

- HRMS (ESI) : Verify molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₆N₄: 193.1453) .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Basic: What are initial steps to evaluate its biological activity?

Answer:

Follow antimicrobial screening protocols :

- Bacterial strains : Test against Gram-positive (e.g., S. aureus ATCC 29737) and Gram-negative (e.g., E. coli ATCC 25922) bacteria using agar dilution assays .

- Fungal strains : Screen against Aspergillus flavus or Fusarium verticillioides via microbroth dilution with nystatin as a control .

- IC₅₀ determination : Use serial dilution (1–100 µg/mL) and measure inhibition zones.

Advanced: How can reaction conditions be optimized to improve yield?

Answer:

Parameter optimization is critical:

| Parameter | Optimization Strategy | Example |

|---|---|---|

| Catalyst | Test CuBr vs. Pd-based catalysts | CuBr improved coupling efficiency by 20% |

| Temperature | Screen 25–80°C | 35°C minimized side products in DMSO |

| Solvent | Compare DCM vs. THF | DCM increased reductive amination yield to 85% |

Validation : Use DOE (Design of Experiments) to assess interactions between variables .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

Address discrepancies via systematic analysis :

- Structural analogs : Compare substituent effects (e.g., cyclopropyl vs. methyl groups) on MIC values .

- Assay conditions : Standardize inoculum size (e.g., 1×10⁶ CFU/mL) and incubation time (24–48 hrs) .

- Statistical validation : Use ANOVA to confirm significance (p<0.05) across replicates .

Advanced: How to design a structure-activity relationship (SAR) study?

Answer:

Focus on substituent modifications :

| Derivative | Modification | Biological Impact |

|---|---|---|

| 5-Fluoro | Increased electronegativity | Enhanced antifungal activity |

| N-Propyl | Extended alkyl chain | Reduced cytotoxicity |

Q. Methodology :

- Synthesize analogs via nucleophilic substitution or Suzuki coupling.

- Test in parallel with parent compound using standardized assays .

Advanced: What analytical challenges arise in characterizing this compound?

Answer:

Key challenges and solutions :

- Isomer separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers .

- Degradation products : Conduct stability studies (40°C/75% RH for 4 weeks) and identify by LC-MS .

- Low solubility : Employ DMSO for in vitro assays and PEG-based formulations for in vivo studies .

Advanced: How to study its mechanism of action at the molecular level?

Answer:

Use biophysical and computational tools :

- Molecular docking : Simulate binding to β-lactamase or cytochrome P450 using AutoDock Vina .

- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to target enzymes .

- Gene knockout models : Validate target engagement in E. coli ΔampC strains .

Advanced: What strategies mitigate scale-up challenges in synthesis?

Answer:

Process chemistry considerations :

- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) .

- Catalyst recovery : Implement flow chemistry for CuBr recycling .

- Waste reduction : Optimize stoichiometry (e.g., 1.2 eq. cyclopropylamine) to minimize excess .

Advanced: How to validate its therapeutic target in disease models?

Answer:

Integrated validation pipeline :

In vitro : Measure IC₅₀ in cancer cell lines (e.g., MCF-7) via MTT assay .

In vivo : Administer 10–50 mg/kg in murine infection models; monitor bacterial load in spleen/liver .

Omics profiling : Perform RNA-seq to identify dysregulated pathways (e.g., apoptosis or efflux pumps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。